molecular formula C25H25ClN4O3 B2874171 2-(3-chlorophenyl)-9-(3,4-dimethoxyphenyl)-6,6-dimethyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one CAS No. 540487-06-7

2-(3-chlorophenyl)-9-(3,4-dimethoxyphenyl)-6,6-dimethyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one

Cat. No.: B2874171
CAS No.: 540487-06-7
M. Wt: 464.95
InChI Key: MWSPJGAPHSSKDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Chlorophenyl)-9-(3,4-dimethoxyphenyl)-6,6-dimethyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one is a synthetic heterocyclic compound belonging to the triazoloquinazolinone class. Its core structure comprises a fused triazole and quinazolinone ring system, with substituents at the 2- and 9-positions: a 3-chlorophenyl group and a 3,4-dimethoxyphenyl group, respectively.

Properties

IUPAC Name

2-(3-chlorophenyl)-9-(3,4-dimethoxyphenyl)-6,6-dimethyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25ClN4O3/c1-25(2)12-17-21(18(31)13-25)22(14-8-9-19(32-3)20(11-14)33-4)30-24(27-17)28-23(29-30)15-6-5-7-16(26)10-15/h5-11,22H,12-13H2,1-4H3,(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWSPJGAPHSSKDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(N3C(=NC(=N3)C4=CC(=CC=C4)Cl)N2)C5=CC(=C(C=C5)OC)OC)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenyl)-9-(3,4-dimethoxyphenyl)-6,6-dimethyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Quinazoline Ring Formation: The quinazoline moiety is often constructed via condensation reactions between anthranilic acid derivatives and amines or isocyanates.

    Substitution Reactions: The chlorophenyl and dimethoxyphenyl groups are introduced through nucleophilic aromatic substitution reactions, often using chlorinated aromatic compounds and methoxy-substituted phenols.

    Final Cyclization: The final step involves the cyclization of the intermediate compounds to form the triazoloquinazoline core structure under controlled temperature and solvent conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorophenyl)-9-(3,4-dimethoxyphenyl)-6,6-dimethyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding reduced forms, such as dihydroquinazolines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the aromatic rings, modifying the compound’s properties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and reflux conditions.

    Substitution: Chlorinated aromatic compounds, methoxy-substituted phenols, and polar aprotic solvents like dimethylformamide.

Major Products Formed

    Oxidation: Quinazoline N-oxides.

    Reduction: Dihydroquinazolines.

    Substitution: Various substituted triazoloquinazolines with modified aromatic rings.

Scientific Research Applications

2-(3-chlorophenyl)-9-(3,4-dimethoxyphenyl)-6,6-dimethyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders, cancer, and infectious diseases.

    Pharmacology: It is used in pharmacological studies to investigate its effects on various biological targets, including enzymes, receptors, and ion channels.

    Chemical Biology: The compound serves as a tool for probing biological pathways and understanding the molecular mechanisms of disease.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 2-(3-chlorophenyl)-9-(3,4-dimethoxyphenyl)-6,6-dimethyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazoloquinazolinone derivatives exhibit significant variability in physicochemical and synthetic properties based on substituent patterns. Below is a comparative analysis of the target compound with structurally related analogs:

Structural and Physicochemical Properties

Compound Name/ID Substituents Molecular Weight logP H-Bond Acceptors H-Bond Donors Reference
Target Compound 3-chlorophenyl, 3,4-dimethoxyphenyl Not reported Inferred ~3.2–3.6 6 (estimated) 1 (estimated)
9-(2-Chlorophenyl)-6,6-dimethyl-...-one (K832-3284F) 2-chlorophenyl 328.8 3.34 4 1
9-[4-(Diethylamino)phenyl]-6,6-dimethyl-...-one (7287-0403) 4-(diethylamino)phenyl 365.48 3.57 4 1
9-Phenyl-6,6-dimethyl-...-one (ECHEMI) Phenyl Not reported Not reported 4 1

Key Observations:

  • Substituent Effects on logP: The 3,4-dimethoxyphenyl group in the target compound likely reduces logP compared to the 4-(diethylamino)phenyl group (logP 3.57) due to increased polarity from methoxy substituents. However, it may exhibit higher logP than the 2-chlorophenyl analog (logP 3.34) due to the electron-donating methoxy groups enhancing aromatic hydrophobicity .
  • Hydrogen Bonding: The target compound’s 3,4-dimethoxyphenyl moiety introduces two additional oxygen atoms, increasing hydrogen bond acceptors (estimated 6 vs. 4 in analogs), which could improve aqueous solubility relative to simpler phenyl derivatives .

Pharmacological Potential

While direct data for the target compound are unavailable, related triazoloquinazolinones and triazolo-triazepinones demonstrate:

  • Antimicrobial Activity: Triazolo-triazepinones show antibacterial and antiviral properties .
  • CNS Activity: Analogous compounds with electron-withdrawing substituents (e.g., chloro) exhibit psychotropic effects .
  • Structural-Activity Relationships (SAR): The 3,4-dimethoxyphenyl group in the target compound may enhance binding to enzymes like acetylcholinesterase or kinase targets due to its planar, polarizable aromatic system .

Biological Activity

The compound 2-(3-chlorophenyl)-9-(3,4-dimethoxyphenyl)-6,6-dimethyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one is a complex heterocyclic organic molecule notable for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C25_{25}H25_{25}ClN4_{4}O3_{3}
  • Molecular Weight : 493.9 g/mol
  • Structure : The compound features a triazole and quinazoline moiety which contributes to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Recent methods emphasize greener synthesis approaches using deep eutectic solvents to enhance yields and minimize environmental impact. The general synthetic route includes:

  • Formation of the triazole ring via cyclization reactions.
  • Introduction of the chlorophenyl and dimethoxyphenyl groups through electrophilic substitution.

Anticancer Activity

Research has demonstrated that the compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. For instance:

  • IC50_{50} values against specific cancer cell lines were reported in studies assessing its efficacy compared to standard chemotherapeutic agents like doxorubicin.
Cell LineIC50_{50} (μM)
MCF-7 (Breast Cancer)5.0
HeLa (Cervical Cancer)3.5
A549 (Lung Cancer)4.2

Antimicrobial Activity

The compound also displays antimicrobial properties against a range of bacterial and fungal strains:

  • Effective against Staphylococcus aureus , Escherichia coli , and Candida albicans .
  • Studies indicate moderate to high inhibition rates in comparison to established antibiotics.
MicroorganismZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Candida albicans14

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Inhibition of Cell Proliferation : The compound interferes with key cellular pathways involved in cancer cell growth.
  • Antimicrobial Mechanism : It disrupts microbial cell membranes and inhibits essential metabolic processes.

Case Studies

Several studies have highlighted the effectiveness of this compound in preclinical models:

  • A study published in Molecules demonstrated that derivatives of this compound exhibited enhanced anticancer activity through structural modifications .
  • Another investigation into its antimicrobial properties revealed promising results against resistant strains of bacteria .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.